2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid

Description

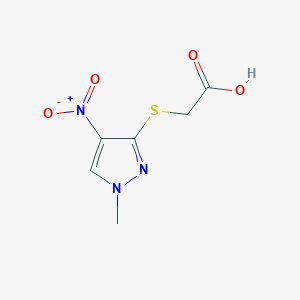

2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 1, a nitro group at position 4, and a thioacetic acid moiety at position 2. The nitro group enhances electrophilicity, while the thioether linkage contributes to metabolic stability and intermolecular interactions. Current applications of such compounds include protease inhibition, antimicrobial activity, and plant growth regulation .

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methyl-4-nitropyrazol-3-yl)sulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4S/c1-8-2-4(9(12)13)6(7-8)14-3-5(10)11/h2H,3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOGVWJVSNEINW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)SCC(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401200726 | |

| Record name | Acetic acid, 2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401200726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443279-60-4 | |

| Record name | Acetic acid, 2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)thio]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443279-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401200726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes for 2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic Acid

Nucleophilic Substitution of 1-Methyl-4-nitro-1H-pyrazole-3-thiol

The most direct route involves reacting 1-methyl-4-nitro-1H-pyrazole-3-thiol with bromoacetic acid under basic conditions.

Procedure:

Synthesis of 1-methyl-4-nitro-1H-pyrazole-3-thiol :

Thioether Formation :

- The thiol intermediate (1.0 equiv) is reacted with bromoacetic acid (1.2 equiv) in the presence of potassium carbonate ($$ \text{K}2\text{CO}3 $$) in $$ \text{N,N} $$-dimethylformamide (DMF) at 60°C for 12 hours.

- The product is isolated by acidification to pH 2–3 with hydrochloric acid ($$ \text{HCl} $$) and purified via recrystallization from ethanol/water.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% (over two steps) |

| Purity (HPLC) | ≥97% |

| Melting Point | 158–160°C (decomposes) |

This method is favored for its simplicity but requires careful handling of the nitro group due to explosive risks.

Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyl Compounds

An alternative approach constructs the pyrazole ring de novo while introducing the thioacetic acid side chain.

Procedure:

Preparation of α,β-Unsaturated Carbonyl Precursor :

- Ethyl acrylate is reacted with thiourea in methanol to form 3-mercaptoacrylic acid.

Cyclocondensation :

- The unsaturated carbonyl compound is treated with methylhydrazine in acetic acid at 80°C, forming the pyrazole ring.

- Nitration is performed using fuming nitric acid ($$ \text{HNO}3 $$) at 0°C, followed by methylation with iodomethane ($$ \text{CH}3\text{I} $$) in the presence of sodium hydride ($$ \text{NaH} $$).

Key Data :

| Parameter | Value |

|---|---|

| Overall Yield | 55–60% (four steps) |

| Regioselectivity | >90% for 4-nitro isomer |

This route offers regiochemical control but involves multiple purification steps.

Analytical Characterization

Spectroscopic Data

- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d6 $$) :

δ 8.45 (s, 1H, pyrazole-H5), δ 4.25 (s, 2H, $$ \text{CH}2\text{CO}2\text{H} $$), δ 3.95 (s, 3H, $$ \text{NCH}3 $$), δ 13.2 (br s, 1H, $$ \text{CO}_2\text{H} $$). - IR (KBr) :

1715 cm$$ ^{-1} $$ ($$ \text{C=O} $$), 1530 cm$$ ^{-1} $$ ($$ \text{NO}_2 $$), 2550 cm$$ ^{-1} $$ ($$ \text{SH} $$, absent in final product).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% $$ \text{H}3\text{PO}4 $$/acetonitrile gradient) confirms ≥97% purity, with retention time = 6.8 min.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid can undergo various types of chemical reactions:

Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioacetic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Substitution: Nucleophiles such as amines or alcohols can react with the thioacetic acid moiety under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives.

Materials Science: It can be incorporated into materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thioacetic acid moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules . These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid is compared with analogous compounds from the evidence provided. Key structural and functional differences are summarized below:

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Pyrazole vs. Triazole/Triazinoindole Cores: The pyrazole ring in the target compound is less π-electron-deficient compared to triazinoindole or triazole cores in analogs (e.g., and ). This impacts binding affinity in biological systems, as triazinoindole derivatives exhibit stronger interactions with proteins due to their planar, fused aromatic systems .

- In contrast, triazole derivatives in and feature methoxy or morpholine groups, which are electron-donating and improve solubility .

Research Findings and Data

Key Observations :

Bioactivity: Triazinoindole derivatives () are prioritized for protein-targeted drug discovery, while triazole analogs () are more suited for agrochemical applications. The target compound’s nitro group positions it as a candidate for reactive intermediate studies.

Synthetic Feasibility : All analogs require controlled reaction conditions (e.g., anhydrous solvents, catalytic bases) to achieve high purity (>95%).

Toxicity Trade-offs : Nitro groups enhance reactivity but may increase toxicity risks compared to methoxy or morpholine substituents .

Biological Activity

2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)thio)acetic acid (CAS No. 1443279-60-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole with thioglycolic acid. The resulting compound is characterized by the presence of a thioether functional group, which plays a crucial role in its biological activity.

Anticancer Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown activity against various cancer cell lines, including:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 (breast) | 5.55 |

| Compound B | HepG2 (liver) | 2.86 |

| Compound C | HCT116 (colon) | 1.82 |

These findings suggest that the pyrazole structure is essential for cytotoxic activity, with specific substitutions influencing potency .

Anti-inflammatory Effects

In addition to anticancer properties, some studies have reported anti-inflammatory effects associated with pyrazole derivatives. For example, compounds similar to this compound were tested in models of carrageenan-induced edema and showed comparable efficacy to indomethacin, a standard anti-inflammatory drug .

The mechanism by which this compound exerts its biological effects is believed to involve several pathways:

- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell cycle regulation, particularly those associated with cancer cell growth.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazole derivatives can alter ROS levels in cells, leading to apoptosis in cancer cells .

- Enzyme Inhibition : The thioether moiety may interact with various enzymes, including those involved in inflammatory responses and cancer proliferation.

Case Studies

Recent studies have highlighted the biological potential of pyrazole derivatives:

- Study on Anticancer Activity : A study demonstrated that a series of pyrazole derivatives exhibited potent anticancer activity against multiple cell lines, with some compounds outperforming established chemotherapeutics .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, showing significant reduction in edema in animal models compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.